molecular formula C6H8Cl3N3 B1416745 6-Chloronicotinimidamide dihydrochloride CAS No. 1198283-62-3

6-Chloronicotinimidamide dihydrochloride

Cat. No.: B1416745
CAS No.: 1198283-62-3
M. Wt: 228.5 g/mol
InChI Key: CHQYSMUSLWUFHE-UHFFFAOYSA-N
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Description

6-Chloronicotinimidamide dihydrochloride is a chemical compound with the molecular formula C6H8Cl3N3. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloronicotinimidamide dihydrochloride typically involves the reaction of 6-chloronicotinic acid with an appropriate amine under acidic conditions. One common method includes the use of thionyl chloride to convert 6-chloronicotinic acid to its corresponding acid chloride, which is then reacted with an amine to form the imidamide derivative. The final product is obtained as a dihydrochloride salt by treating the imidamide with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloronicotinimidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloronicotinimidamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloronicotinimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • 6-Chloronicotinimidamide
  • 6-Chloronicotinic acid
  • 6-Chloronicotinamide

Comparison: 6-Chloronicotinimidamide dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its analogs. Additionally, the presence of the chlorine atom at the 6th position of the pyridine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloropyridine-3-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3.2ClH/c7-5-2-1-4(3-10-5)6(8)9;;/h1-3H,(H3,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQYSMUSLWUFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=N)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655196
Record name 6-Chloropyridine-3-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198283-62-3
Record name 6-Chloropyridine-3-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloronicotinimidamide dihydrochloride
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6-Chloronicotinimidamide dihydrochloride
Reactant of Route 3
6-Chloronicotinimidamide dihydrochloride
Reactant of Route 4
6-Chloronicotinimidamide dihydrochloride
Reactant of Route 5
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6-Chloronicotinimidamide dihydrochloride
Reactant of Route 6
6-Chloronicotinimidamide dihydrochloride

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